molecular formula C14H24OS B12768796 1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene CAS No. 68697-67-6

1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene

Katalognummer: B12768796
CAS-Nummer: 68697-67-6
Molekulargewicht: 240.41 g/mol
InChI-Schlüssel: NCSINGBYRFXOMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene is an organic compound with a complex structure that includes a cyclohexene ring substituted with a butyryl group and a methylthio group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene typically involves multiple steps. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of the butyryl group and the methylthio group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may interact with enzymes or receptors, modulating their activity and leading to downstream effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Methylthio)propyl isothiocyanate
  • 3-(Methylthio)propanal
  • Benzyl isothiocyanate

Uniqueness

1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene is unique due to its specific structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Eigenschaften

CAS-Nummer

68697-67-6

Molekularformel

C14H24OS

Molekulargewicht

240.41 g/mol

IUPAC-Name

3-methylsulfanyl-1-(2,6,6-trimethylcyclohexen-1-yl)butan-1-one

InChI

InChI=1S/C14H24OS/c1-10-7-6-8-14(3,4)13(10)12(15)9-11(2)16-5/h11H,6-9H2,1-5H3

InChI-Schlüssel

NCSINGBYRFXOMK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(CCC1)(C)C)C(=O)CC(C)SC

Dichte

0.993-0.996 (20°)

Physikalische Beschreibung

Clear colourless to yellow liquid;  Strong fruit like aroma

Löslichkeit

Practically insoluble or insoluble in water
Soluble (in ethanol)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.